3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
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Overview
Description
3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes an ethoxymethyl group, a phenyl group, and a sulfanylideneimidazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of ethoxymethyl isocyanate with N-phenyl-2-sulfanylideneimidazolidine. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced forms of the imidazolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
- 3-(Ethoxymethyl)-N-phenyl-2-thioxoimidazolidine-1-carboxamide
Uniqueness
3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different biological activities or chemical properties, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
89914-34-1 |
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Molecular Formula |
C13H17N3O2S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
3-(ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H17N3O2S/c1-2-18-10-15-8-9-16(13(15)19)12(17)14-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,17) |
InChI Key |
WQSAWQNQDLXYDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1CCN(C1=S)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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